![molecular formula C17H12N2O3 B1217704 (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid CAS No. 391670-48-7](/img/no-structure.png)

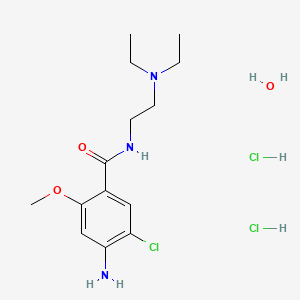

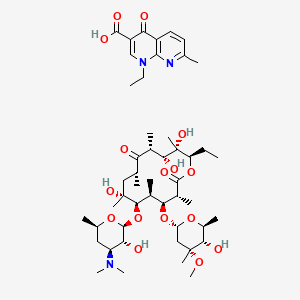

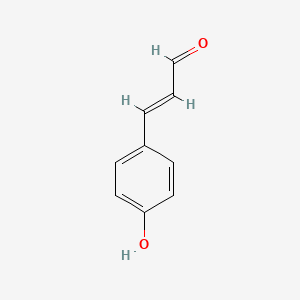

(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid" represents a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities and potential in organic synthesis. The interest in such compounds stems from their structural complexity and the pharmacological properties associated with their core structures.

Synthesis Analysis

Synthesis of similar compounds has been achieved through various methods. One notable synthesis involves the formation of Mannich bases from [4-(4-Oxo-2-phenyl-4H-quinazolin-3-yl)-phenoxy]-acetic acid [2-oxo-1,2-dihydro-indol-3-ylidene]-hydrazide derivatives. These compounds were synthesized through reactions involving formaldehyde and secondary amines, showcasing the complexity and versatility of synthetic routes for such compounds (Havaldar & Patil, 2008).

Molecular Structure Analysis

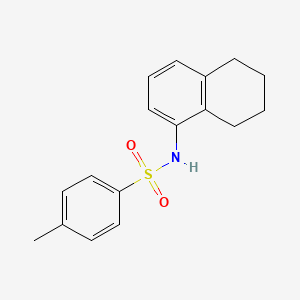

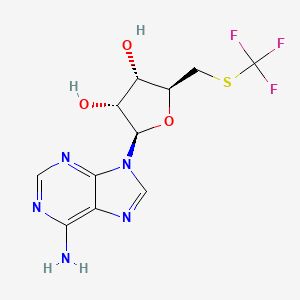

The molecular structure of similar compounds has been extensively studied, revealing their potential as ATP/GTP site-directed inhibitors. For instance, IQA, a compound with a similar backbone, has been co-crystallized with maize CK2α, providing insights into the interaction between the compound and the ATP-binding pocket. This interaction is primarily driven by hydrophobic forces and non-polar interactions (Sarno et al., 2003).

Chemical Reactions and Properties

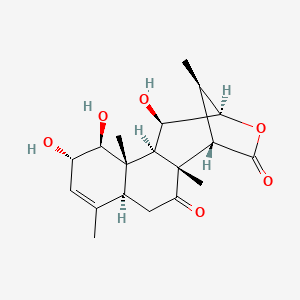

Chemical reactions of related compounds involve various transformations, including acylation, alkylation, and cyclization reactions, demonstrating the reactive versatility of the indoloquinazoline core structure. For instance, reactions of anthranilamide with isocyanates have led to the synthesis of novel oxazolo and oxazinoquinazolines, highlighting the chemical reactivity and potential for diversification of these compounds (Chern et al., 1988).

作用機序

Target of Action

It is known that quinoxaline derivatives, which are structurally similar to this compound, have a wide range of targets, including various receptors and microorganisms .

Mode of Action

It is known that quinoxaline derivatives interact with their targets to induce a variety of biological effects .

Biochemical Pathways

Quinoxaline derivatives are known to affect a wide range of biochemical pathways .

Result of Action

Quinoxaline derivatives are known to have a wide range of biological effects .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid involves the condensation of 2-aminobenzamide with isatin followed by reduction and acetylation.", "Starting Materials": [ "2-aminobenzamide", "isatin", "sodium borohydride", "acetic anhydride", "glacial acetic acid", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzamide with isatin in glacial acetic acid to form 5,6-dihydro-5-oxoindolo[1,2-a]quinazolin-7-ylamine.", "Step 2: Reduction of the intermediate product with sodium borohydride in ethanol to form (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-amine.", "Step 3: Acetylation of the amine with acetic anhydride and sodium acetate in glacial acetic acid to form the final product, (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid." ] } | |

CAS番号 |

391670-48-7 |

製品名 |

(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid |

分子式 |

C17H12N2O3 |

分子量 |

292.29 g/mol |

IUPAC名 |

2-(5-oxo-6H-indolo[1,2-a]quinazolin-7-yl)acetic acid |

InChI |

InChI=1S/C17H12N2O3/c20-15(21)9-12-10-5-1-3-7-13(10)19-14-8-4-2-6-11(14)17(22)18-16(12)19/h1-8H,9H2,(H,18,22)(H,20,21) |

InChIキー |

INSBKYCYLCEBOD-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C3N2C4=CC=CC=C4C(=O)N3)CC(=O)O |

正規SMILES |

C1=CC=C2C(=C1)C(=C3N2C4=CC=CC=C4C(=O)N3)CC(=O)O |

同義語 |

(5-oxo-5,6-dihydroindolo(1,2-a)quinazolin-7-yl)acetic acid ODIQ-acetic acid |

製品の起源 |

United States |

Q & A

Q1: How does IQA interact with CK2 and what are the downstream effects of this interaction?

A1: IQA functions as an ATP-competitive inhibitor of CK2, specifically targeting the ATP-binding site of the enzyme. [] Structural analysis reveals that IQA occupies the same region as the adenine ring of ATP, forming crucial interactions with the hinge region of the kinase domain. [] This binding effectively blocks ATP from accessing the active site, thereby inhibiting CK2's catalytic activity. [] As CK2 is involved in various cellular processes, including cell growth, proliferation, and survival, inhibiting its activity through IQA can disrupt these processes, particularly in cancer cells where CK2 is often overexpressed. []

Q2: What is known about the structure-activity relationship (SAR) of IQA and how do modifications to its structure affect its potency and selectivity for CK2?

A2: Research on IQA highlights the importance of specific structural features for its potent and selective inhibition of CK2. [] The study demonstrated that replacing Valine 66 or Isoleucine 174 with alanine in the ATP-binding site of human CK2α significantly reduced the inhibitory effect of IQA. [] This suggests that hydrophobic interactions involving these residues are crucial for IQA's binding affinity and selectivity. [] Further SAR studies exploring modifications to the core structure of IQA and its substitutions could provide valuable insights for developing more potent and selective CK2 inhibitors with improved pharmacological properties.

Q3: What are the limitations of the current research on IQA and what future directions could be explored?

A3: While the study provides valuable insights into the mechanism of action and structural basis for IQA's inhibition of CK2, several areas warrant further investigation. [] Firstly, exploring the in vivo efficacy and pharmacokinetic properties of IQA in relevant animal models is crucial to determine its therapeutic potential. [] Secondly, comprehensive toxicity studies are needed to assess its safety profile. Lastly, investigating potential resistance mechanisms and exploring strategies to circumvent them will be essential for its long-term clinical utility. Addressing these questions will provide a more comprehensive understanding of IQA and pave the way for its development as a potential therapeutic agent targeting CK2-mediated diseases.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxy-5-methylphenyl)-2-[[1-(phenylmethyl)-5-tetrazolyl]thio]acetamide](/img/structure/B1217636.png)

![2-[[2-(1-Azepanyl)-2-oxoethyl]thio]-6-methoxy-3-quinolinecarbonitrile](/img/structure/B1217637.png)

![N-(2-methylphenyl)-2-[5-[4-(4-morpholinyl)phenyl]-2-tetrazolyl]acetamide](/img/structure/B1217638.png)